REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:3]=1[CH2:4]O.[C:11]([CH2:13][C:14](O)=[O:15])#[N:12]>>[Cl:10][C:8]1[CH:9]=[C:2]2[C:3]([CH:4]=[C:13]([C:11]#[N:12])[C:14](=[O:15])[NH:1]2)=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
NC1=C(CO)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
3.61 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C=C(C(NC2=C1)=O)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.63 g | |
YIELD: CALCULATEDPERCENTYIELD | 16% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |